molecular formula C10H11NO B8512440 N-(2-ethenylphenyl)acetamide CAS No. 29124-68-3

N-(2-ethenylphenyl)acetamide

Cat. No.: B8512440
CAS No.: 29124-68-3
M. Wt: 161.20 g/mol
InChI Key: UCJYIQKETLVADE-UHFFFAOYSA-N
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Description

N-(2-Ethenylphenyl)acetamide is an acetamide derivative featuring an ethenyl (vinyl) group at the ortho position of the phenyl ring, with the acetamide functional group (-NHCOCH₃) attached to the aromatic ring. For instance, conjugated double bonds in the ethenyl group may enhance resonance stabilization or participate in metabolic oxidation pathways .

Properties

CAS No.

29124-68-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-(2-ethenylphenyl)acetamide

InChI

InChI=1S/C10H11NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12)

InChI Key

UCJYIQKETLVADE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physical Properties

The table below compares N-(2-ethenylphenyl)acetamide with key analogs based on substituent effects:

Compound Name Molecular Formula Molecular Weight Substituent Key Physical/Chemical Properties
This compound C₁₀H₁₁NO 161.20* 2-ethenylphenyl Hypothesized: Lower solubility due to hydrophobic vinyl group; potential metabolic oxidation at ethenyl group
N-(2-Ethylphenyl)acetamide C₁₀H₁₃NO 163.22 2-ethylphenyl Higher hydrophobicity than ethenyl analog; stable alkyl chain
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 4-hydroxyphenyl High solubility in water due to -OH; analgesic activity (Paracetamol)
N-(2-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 2-hydroxyphenyl Hydrogen bonding via -OH; used in coordination chemistry
2-Chloro-N-phenethylacetamide C₁₀H₁₂ClNO 197.66 2-chloro, phenethyl Electron-withdrawing Cl increases acidity of amide proton

*Calculated molecular weight for illustrative purposes.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, while electron-donating groups (e.g., -OH in ) enhance hydrogen bonding and solubility.
Antimicrobial Activity:
  • N-(3,5-Difluorophenyl)acetamide derivatives () showed potent activity against gram-positive bacteria (MIC: 4–8 µg/mL) due to sulfonyl and heterocyclic moieties. The ethenyl group in this compound might reduce activity if steric hindrance limits target binding .
  • Ethenyl groups could modify this interaction .
Metabolic Pathways:
  • N-Hydroxy-2-fluorenylacetamide () undergoes isomerization to carcinogenic o-amidophenols via microsomal enzymes. Ethenyl substituents may similarly form reactive epoxides or quinone intermediates .
  • N-(1-Hydroxy-2-fluorenyl)acetamide is deacetylated by rat liver homogenates, a process inhibited by fluoride ions. Ethenyl groups might alter deacetylation kinetics .
Analgesic Activity:
  • N-(4-Hydroxyphenyl)acetamide (Paracetamol) is a well-known analgesic. Ethenyl substitution could reduce efficacy due to decreased solubility or altered COX enzyme binding .

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